molecular formula C11H12N2O2 B3360602 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde CAS No. 89334-29-2

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

Cat. No.: B3360602
CAS No.: 89334-29-2
M. Wt: 204.22 g/mol
InChI Key: XAPYNIKKJJJDPT-UHFFFAOYSA-N
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Description

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a chemical compound known for its unique structure and properties. It is a derivative of tetrahydroquinoxaline, featuring both acetyl and carbaldehyde functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between aniline derivatives and α-dicarbonyl compounds in the presence of a catalyst like acetic acid can yield the desired product . Microwave-assisted synthesis and solvent-free reactions have also been explored to enhance the efficiency and sustainability of the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts is often preferred to minimize environmental impact. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Its ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
  • 8-Hydroxyquinoline derivatives

Uniqueness

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde stands out due to its unique combination of acetyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

8-acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(15)9-4-8(6-14)5-10-11(9)13-3-2-12-10/h4-6,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPYNIKKJJJDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)C=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529552
Record name 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89334-29-2
Record name 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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